Isolimonene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Isolimonene is a natural product found in Schisandra chinensis with data available.

Scientific Research Applications

Chemical Properties and Sources

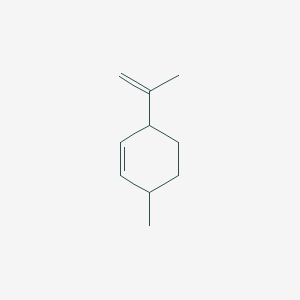

Isolimonene (C10H16) is a cyclic monoterpene that is structurally related to limonene. It is predominantly found in plants such as Perilla frutescens, Corymbia citriodora, and Schisandra chinensis . Its unique chemical properties make it suitable for various applications, particularly in the fields of chemistry, biology, and materials science.

Flavor and Fragrance Industry

This compound is widely used in the flavor and fragrance industry due to its pleasant citrus aroma. It serves as a key ingredient in perfumes, cosmetics, and food flavorings. The compound's ability to enhance the sensory profile of products makes it invaluable in formulations aimed at improving consumer appeal.

Case Study: Cosmetic Formulations

Research indicates that this compound can be incorporated into cosmetic formulations to enhance fragrance without compromising skin safety. The compound has been shown to possess low irritation potential, making it suitable for sensitive skin products .

Biochemical Applications

This compound has been studied for its biochemical properties, particularly its role in microbial metabolism. Certain bacteria can metabolize this compound, leading to the formation of valuable by-products.

Case Study: Microbial Metabolism

A study by Spormann and Widdel (1998) demonstrated that denitrifying bacteria such as Alcaligenes defragrans can cometabolize this compound, leading to the formation of isoterpinolene . This metabolic pathway presents potential applications in bioremediation and bioengineering.

Pharmaceutical Applications

The therapeutic potential of this compound is being explored in various pharmaceutical contexts. Its anti-inflammatory and antioxidant properties have made it a candidate for developing health supplements and therapeutic agents.

Data Table: Therapeutic Properties of this compound

| Property | Effect | References |

|---|---|---|

| Anti-inflammatory | Reduces inflammation markers | |

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits bacterial growth |

Industrial Applications

In industrial settings, this compound is being investigated for its potential use as a green solvent and cleaning agent. Its biodegradable nature aligns with increasing demands for environmentally friendly alternatives to traditional solvents.

Case Study: Green Solvent Research

Research has shown that this compound can effectively replace petroleum-based solvents in cleaning applications without compromising efficacy . This transition supports sustainability efforts within industrial processes.

Material Science

This compound's unique properties are also being explored in material science, particularly in the development of biodegradable polymers. Its incorporation into polymer matrices can enhance material properties while reducing environmental impact.

Data Table: Applications of this compound in Material Science

| Application | Description | Potential Benefits |

|---|---|---|

| Biodegradable Polymers | Enhances flexibility and strength | Reduces plastic waste |

| Coatings | Improves adhesion and durability | Eco-friendly options |

Q & A

Basic Research Questions

Q. How can Isolimonene be reliably identified and quantified in plant essential oils?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) with retention indices (RI) and comparison to authenticated standards. For quantification, employ internal standards (e.g., tridecane) and calibration curves. In Citrus medica peel oil, this compound constitutes up to 39.37%, requiring precise separation from co-eluting terpenes like Limonene (21.78%) using polar capillary columns (e.g., DB-Wax) .

Q. What experimental protocols ensure accurate stereochemical characterization of this compound?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 13C-NMR for stereochemical shifts) with chiral GC columns to distinguish stereoisomers like (+)-(1R,4R)-trans-Isolimonene. Reference spectral libraries (e.g., NIST) and IUPAC nomenclature guidelines to confirm configurations .

Q. How should researchers address variability in this compound content across plant sources?

- Methodology : Standardize extraction conditions (e.g., hydrodistillation time, solvent polarity) and validate with triplicate sampling. Report purity of plant material and analytical conditions (e.g., column type, detector sensitivity) to enable cross-study comparisons .

Advanced Research Questions

Q. What mechanistic insights explain this compound’s cometabolic transformation in microbial systems?

- Methodology : Use isotope-labeled this compound in batch cultures with denitrifying bacteria (e.g., Alcaligenes defragrans) to trace metabolic pathways. Analyze intermediates via LC-MS and compare with abiotic degradation products. Prior studies report cometabolic conversion to isoterpinolene under anaerobic conditions .

Q. How do stereochemical differences in this compound isomers affect their biological activity?

- Methodology : Synthesize enantiopure isomers via regioselective hydroboration (e.g., dicyclohexylborane) and test in bioassays (e.g., antimicrobial, anti-inflammatory). Compare results with racemic mixtures to isolate stereospecific effects .

Q. What statistical approaches resolve contradictions in this compound’s reported bioactivity data?

- Methodology : Apply meta-analysis to aggregate datasets, accounting for variables like assay type (e.g., MIC vs. IC50) and purity thresholds. Use ANOVA or mixed-effects models to identify confounding factors (e.g., solvent choice, cell line variability) .

Q. How can this compound’s interactions with other terpenes in essential oils be modeled?

- Methodology : Employ computational chemistry tools (e.g., molecular docking) to predict synergistic/antagonistic interactions. Validate with in vitro assays (e.g., checkerboard synergy tests) and compare with GC-MS profiles of multicomponent mixtures .

Q. Methodological Best Practices

Q. What criteria validate this compound’s structural elucidation in novel matrices?

- Guidelines : Adhere to IUPAC nomenclature and report CAS Registry Numbers (e.g., 5113-87-1). Confirm identity via orthogonal methods: GC-MS (EI fragmentation patterns), FT-IR (functional groups), and high-resolution MS (exact mass ≤ 0.001 Da) .

Q. How should researchers document this compound’s physicochemical properties for reproducibility?

- Guidelines : Report molecular weight (136.2340 g/mol), solubility (logP), and spectral data (e.g., 1H-NMR: δ 5.3–5.5 ppm for olefinic protons). Use SI units and avoid non-standard abbreviations (e.g., "Da" instead of "Daltons") .

Q. What ethical and analytical standards apply to studies involving this compound derivatives?

- Guidelines : Disclose synthetic routes (e.g., iodolactonization steps for derivatives) and characterize intermediates via elemental analysis. For biological studies, include negative controls and adhere to institutional review protocols for microbial/plant sourcing .

Q. Data Presentation and Compliance

- Tables : Include retention indices (RI), Kovats indices (KI), and MS fragmentation patterns for this compound (e.g., base peak m/z 93) .

- Figures : Use chromatograms overlaying this compound and Limonene peaks to highlight separation challenges .

- Compliance : Avoid non-peer-reviewed sources (e.g., commercial databases) and cite primary literature from journals adhering to COPE guidelines .

Properties

CAS No. |

499-99-0 |

|---|---|

Molecular Formula |

C10H16 |

Molecular Weight |

136.23 g/mol |

IUPAC Name |

3-methyl-6-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,9-10H,1,5,7H2,2-3H3 |

InChI Key |

TWCNAXRPQBLSNO-UHFFFAOYSA-N |

SMILES |

CC1CCC(C=C1)C(=C)C |

Canonical SMILES |

CC1CCC(C=C1)C(=C)C |

Synonyms |

6-Methyl-3-(1-methylethenyl)cyclohexene; Isolimonene; iso-Limonene; p-Mentha-2,8(10)-diene |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.